molecular formula C23H37NO4S2 B14290796 5-(Hexadecyldisulfanyl)-2-nitrobenzoic acid CAS No. 138824-15-4

5-(Hexadecyldisulfanyl)-2-nitrobenzoic acid

Cat. No.: B14290796
CAS No.: 138824-15-4
M. Wt: 455.7 g/mol
InChI Key: MDSOJAUPDGKNNH-UHFFFAOYSA-N
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Description

5-(Hexadecyldisulfanyl)-2-nitrobenzoic acid is an organic compound characterized by the presence of a nitro group, a benzoic acid moiety, and a hexadecyldisulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hexadecyldisulfanyl)-2-nitrobenzoic acid typically involves the introduction of the hexadecyldisulfanyl group to a nitrobenzoic acid derivative. One common method is the reaction of 2-nitrobenzoic acid with hexadecyldisulfide under specific conditions that facilitate the formation of the disulfide bond. The reaction may require the use of catalysts or specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

5-(Hexadecyldisulfanyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The benzoic acid moiety can participate in substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the reagents used.

Scientific Research Applications

5-(Hexadecyldisulfanyl)-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Hexadecyldisulfanyl)-2-nitrobenzoic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the disulfide bond can interact with thiol groups in proteins, potentially affecting their function. The benzoic acid moiety can also interact with various biological pathways, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-Nitrobenzoic acid: Lacks the hexadecyldisulfanyl group, making it less hydrophobic.

    Hexadecyldisulfide: Lacks the nitrobenzoic acid moiety, limiting its reactivity in certain chemical reactions.

    5-(Hexadecyldisulfanyl)-benzoic acid: Lacks the nitro group, affecting its redox properties.

Uniqueness

5-(Hexadecyldisulfanyl)-2-nitrobenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

138824-15-4

Molecular Formula

C23H37NO4S2

Molecular Weight

455.7 g/mol

IUPAC Name

5-(hexadecyldisulfanyl)-2-nitrobenzoic acid

InChI

InChI=1S/C23H37NO4S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-29-30-20-16-17-22(24(27)28)21(19-20)23(25)26/h16-17,19H,2-15,18H2,1H3,(H,25,26)

InChI Key

MDSOJAUPDGKNNH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCSSC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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